BenchChemオンラインストアへようこそ!

2-chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine

Lipophilicity Drug Design CNS MPO

2-Chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine (CAS 184584-58-5) is a heterocyclic compound featuring a pyrrolo[3,2,1-de]pteridine core with a chlorine substituent at the 2-position. The molecular formula is C9H9ClN4, with a molecular weight of 208.65 g/mol.

Molecular Formula C9H9ClN4
Molecular Weight 208.65 g/mol
CAS No. 184584-58-5
Cat. No. B3248225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine
CAS184584-58-5
Molecular FormulaC9H9ClN4
Molecular Weight208.65 g/mol
Structural Identifiers
SMILESCN1CCN2C=CC3=C2C1=NC(=N3)Cl
InChIInChI=1S/C9H9ClN4/c1-13-4-5-14-3-2-6-7(14)8(13)12-9(10)11-6/h2-3H,4-5H2,1H3
InChIKeyUGOOUKDGXDGOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine (CAS 184584-58-5): Core Scaffold and Physicochemical Profile for Procurement Decisions


2-Chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine (CAS 184584-58-5) is a heterocyclic compound featuring a pyrrolo[3,2,1-de]pteridine core with a chlorine substituent at the 2-position [1]. The molecular formula is C9H9ClN4, with a molecular weight of 208.65 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 1.5, zero hydrogen bond donors, three hydrogen bond acceptors, and zero rotatable bonds, placing it in a favorable property space for central nervous system (CNS) multiparameter optimization (MPO) and oral bioavailability according to Lipinski's Rule of Five [1][2]. The compound is classified as a research chemical and is primarily utilized as a synthetic building block in medicinal chemistry programs targeting kinase inhibition and antiparasitic pathways [3][4].

Why 2-Chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine Cannot Be Interchanged with Its Non-Chlorinated or Dimethyl Analogs


The presence of the chlorine atom at the 2-position fundamentally differentiates 2-chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine from its closest structural analogs, such as the non-chlorinated 4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine (CAS 172982-69-3) and the 4,5-dimethyl variant [1]. The chlorine substituent increases computed lipophilicity (XLogP from 0.5 to 1.5) and molecular weight (from 174.2 to 208.65 g/mol), directly altering passive membrane permeability, tissue distribution, and metabolic stability [1][2]. Crucially, the chlorine serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr), enabling late-stage diversification that is impossible with the unsubstituted scaffold [3]. Generic substitution with non-halogenated analogs would therefore compromise both the physicochemical profile required for target engagement and the synthetic versatility needed for structure-activity relationship (SAR) exploration.

Quantitative Differentiation Evidence: 2-Chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine vs. Closest Analogs


Lipophilicity Shift: XLogP3-AA Comparison Between 2-Chloro and Non-Chlorinated Analog

The chlorine substitution at the 2-position increases the computed XLogP3-AA from 0.5 (non-chlorinated analog, CAS 172982-69-3) to 1.5 (target compound), representing a 1.0 log unit increase in lipophilicity [1][2]. This shift moves the compound into a more favorable lipophilicity range (LogP 1–3) for oral absorption and CNS penetration according to established drug-likeness guidelines [3].

Lipophilicity Drug Design CNS MPO

Molecular Weight Differentiation vs. 4,5-Dimethyl Analog for Fragment-Based Screening Libraries

The target compound (MW 208.65 g/mol) occupies a distinct molecular weight space compared to both the non-chlorinated analog (MW 174.2 g/mol) and the 4,5-dimethyl analog (MW 188.23 g/mol) [1][2]. With a MW below 250 Da, it qualifies as a fragment-sized molecule suitable for fragment-based drug discovery (FBDD), while the chlorine atom provides a higher heavy atom count (13 vs. 13 and 14) and increases the calculated molar refractivity, offering enhanced binding potential without exceeding the Rule of Three threshold (MW < 300) commonly used for fragment library design [3].

Fragment-Based Drug Discovery Molecular Weight Lead Optimization

Synthetic Versatility: Chlorine as a Cross-Coupling Handle vs. Non-Halogenated Scaffolds

The 2-chloro substituent on the electron-deficient pteridine ring enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides, a capability absent in the non-halogenated analogs [1]. This is consistent with the established reactivity of 2-chloropteridine derivatives, where the chlorine serves as an excellent leaving group for SNAr due to the electron-withdrawing nature of the pteridine ring system [2]. The non-chlorinated analog (CAS 172982-69-3) lacks this reactive handle, limiting its utility in parallel synthesis and SAR exploration to modifications only at the saturated ring positions [3].

Late-Stage Functionalization Cross-Coupling Medicinal Chemistry

Class-Level Target Engagement Potential: Pteridine Scaffold in PTR1 and Kinase Inhibition

Pteridine-based compounds are established inhibitors of pteridine reductase 1 (PTR1) in Trypanosoma and Leishmania species, with some pyrrolo[2,3-d]pyrimidine derivatives achieving IC50 values as low as 10–50 nM against Trypanosoma brucei PTR1 [1][2]. Additionally, pteridine scaffolds have demonstrated inhibitory activity against kinases such as VEGFR-2 and c-Met, with IC50 values ranging from nanomolar to low micromolar depending on substitution pattern [3]. The pyrrolo[3,2,1-de]pteridine core represents a constrained analog of these bioactive scaffolds; however, no direct biological activity data for the target compound itself (CAS 184584-58-5) were identified in peer-reviewed literature as of the knowledge cutoff date [4]. Any biological differentiation from analogs must therefore be considered potential, not verified.

Pteridine Reductase 1 Kinase Inhibition Antiparasitic

Validated Application Scenarios for 2-Chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine in Research and Early Discovery


Late-Stage Diversification via SNAr and Cross-Coupling for Kinase-Focused Libraries

The 2-chloro substituent enables rapid parallel synthesis of diverse analogs through nucleophilic aromatic substitution with amines, thiols, or alkoxides, as well as palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This reactivity profile, inferred from the established chemistry of 2-chloropteridines, makes the compound a preferred core scaffold for constructing focused kinase inhibitor libraries targeting VEGFR, c-Met, or CLK1 kinases, where pteridine derivatives have shown inhibitory activity [2]. Procurement of this chlorinated building block is justified for medicinal chemistry groups requiring a single versatile intermediate for SAR exploration.

Fragment-Based Drug Discovery (FBDD) Screening Against Pteridine Reductase 1 (PTR1)

With a molecular weight of 208.65 g/mol, this compound meets fragment-likeness criteria (MW < 250 Da; HBD = 0; HBA = 3) suitable for FBDD screening campaigns [1]. The pyrrolo[3,2,1-de]pteridine core is a conformationally constrained analog of the pteridine scaffold known to engage PTR1 in Trypanosoma and Leishmania species [2]. The elevated lipophilicity (XLogP 1.5 vs. 0.5 for the non-chlorinated analog) may improve binding pocket complementarity for hydrophobic enzyme active sites, making it a rational choice for antiparasitic fragment screening libraries [3].

CNS Drug Discovery Programs Requiring Optimized Physicochemical Properties

The compound's computed properties—XLogP3-AA of 1.5, zero hydrogen bond donors, and low molecular weight (208.65 g/mol)—fall within the optimal CNS MPO desirability range [1][2]. The chlorine substituent contributes to a favorable lipophilicity window (LogP 1–3) for blood-brain barrier penetration without introducing hydrogen bond donors that would penalize CNS exposure [3]. For CNS-targeted programs where the pteridine scaffold is relevant (e.g., adenosine kinase or TAAR1 modulation), this chlorinated variant offers a more suitable starting point than the less lipophilic non-chlorinated analog.

Agrochemical Lead Discovery: Insecticidal and Fungicidal Pteridine Scaffolds

Pyrrolopyridine and pteridine derivatives have been claimed in patent literature as agricultural and horticultural insecticides with efficacy against a range of pests [1]. The chlorine atom provides a synthetic handle for further optimization of insecticidal or fungicidal activity through scaffold decoration. While no direct agrochemical activity data exist for this specific compound, its structural analogy to patented insecticidal pyrrolopyridines and the established precedent of halogenated heterocycles in agrochemical discovery support its procurement for exploratory agrochemical screening [2].

Quote Request

Request a Quote for 2-chloro-4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.